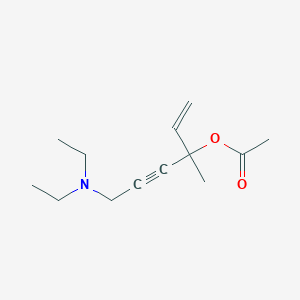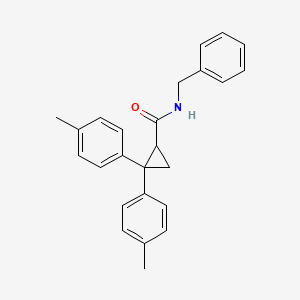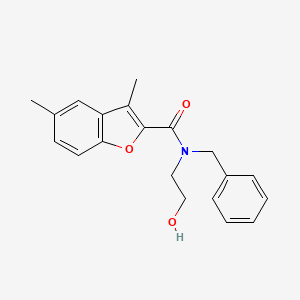![molecular formula C18H16BrClN2O3 B5168311 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory and anti-tumor properties.
Wirkmechanismus
2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 inhibits NF-κB activity by covalently modifying the cysteine residue at position 179 in the IKKβ subunit of the IKK complex, which is responsible for phosphorylating IκBα and releasing NF-κB for translocation to the nucleus. This modification prevents the phosphorylation of IκBα and thus inhibits NF-κB activation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 has also been shown to have anti-tumor effects. It has been reported to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 has also been shown to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and survivin, and to sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 is its specificity for inhibiting NF-κB activity, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its covalent modification of IKKβ can also lead to off-target effects and potential toxicity. Additionally, 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB activity that do not have the potential for off-target effects. Another area of interest is the investigation of the anti-tumor effects of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 in vivo and its potential use as a chemotherapy sensitizer. Finally, there is also interest in exploring the potential therapeutic applications of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 in various inflammatory diseases.
Synthesemethoden
The synthesis of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-(ethoxycarbonyl)cinnamic acid ethyl ester. This compound is then reacted with 2-bromoacetophenone to form 2-bromo-α-(ethoxycarbonyl)cinnamic acid ethyl ester. The final step involves the reaction of this compound with 2-(2-aminoethoxy)ethanol and phosgene to form 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress, and its activation leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activity, 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 can reduce inflammation and potentially treat various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-15-4-2-1-3-14(15)17(24)22-16(18(25)21-9-10-23)11-12-5-7-13(20)8-6-12/h1-8,11,23H,9-10H2,(H,21,25)(H,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNZYTIPNAVMLK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)


methanone](/img/structure/B5168266.png)


![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)